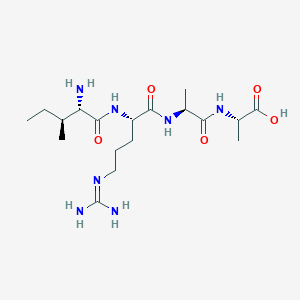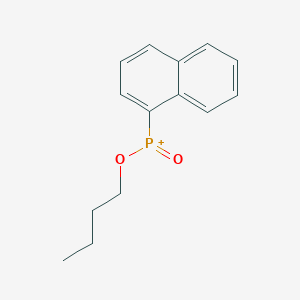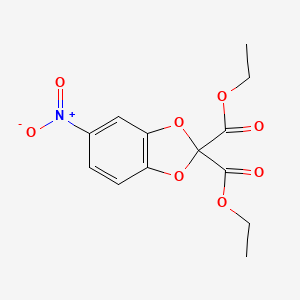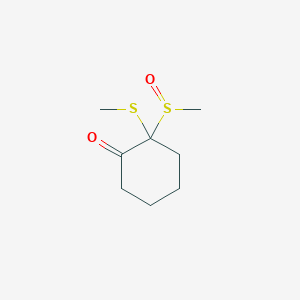
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine is a complex chemical compound that belongs to the class of peptides Peptides are short chains of amino acids linked by peptide bonds This particular compound is composed of the amino acids L-isoleucine, L-ornithine, L-alanine, and L-alanine, with a diaminomethylidene group attached to the L-ornithine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production. Key factors include the choice of resin, coupling reagents, and solvents, as well as the control of reaction time and temperature.
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the diaminomethylidene group or other functional groups within the peptide.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to modified peptides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides with modified side chains, while reduction can result in reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine has several scientific research applications:
Chemistry: The compound is used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: It serves as a tool for investigating protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for targeting specific diseases or as a component of peptide-based vaccines.
Industry: It is utilized in the development of novel biomaterials, such as hydrogels and nanomaterials, for various industrial applications.
Mecanismo De Acción
The mechanism of action of L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors, enzymes, or other proteins, modulating their activity and triggering downstream effects. The diaminomethylidene group may play a crucial role in enhancing binding affinity and specificity. Detailed studies on the compound’s mechanism of action are essential for understanding its biological effects and potential therapeutic applications.
Comparación Con Compuestos Similares
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine can be compared with other similar compounds, such as:
L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-alanine: This compound has a similar structure but includes leucine and valine residues, which may alter its properties and applications.
L-Prolyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-lysine:
N-Acetyl-D-alloisoleucyl-L-threonyl-L-glutaminyl-L-isoleucyl-N~5~-(diaminomethylene)-N-ethyl-L-ornithinamide: This compound features acetylation and additional amino acids, which can impact its chemical reactivity and biological functions.
Propiedades
Número CAS |
798540-99-5 |
|---|---|
Fórmula molecular |
C18H35N7O5 |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H35N7O5/c1-5-9(2)13(19)16(28)25-12(7-6-8-22-18(20)21)15(27)23-10(3)14(26)24-11(4)17(29)30/h9-13H,5-8,19H2,1-4H3,(H,23,27)(H,24,26)(H,25,28)(H,29,30)(H4,20,21,22)/t9-,10-,11-,12-,13-/m0/s1 |
Clave InChI |
IKLCXEPJHGCTSO-VLJOUNFMSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)


![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)

![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)
![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one](/img/structure/B14214388.png)
![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)

![2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14214407.png)

